molecular formula C10H14O3 B13286081 3-(Trimethylfuran-3-yl)propanoic acid

3-(Trimethylfuran-3-yl)propanoic acid

Cat. No.: B13286081
M. Wt: 182.22 g/mol
InChI Key: LLFGIXNGOOKBHI-UHFFFAOYSA-N
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Description

3-(Trimethylfuran-3-yl)propanoic acid: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom The presence of the trimethyl group on the furan ring and the propanoic acid side chain makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylfuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method provides a straightforward route to obtain the desired compound with high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar hydroarylation techniques. The use of triflic acid as a catalyst and the optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or other functional groups onto the furan ring.

Scientific Research Applications

Chemistry: 3-(Trimethylfuran-3-yl)propanoic acid is used as a building block in organic synthesis

Biology: The compound’s furan ring structure is of interest in biological studies due to its potential interactions with biological molecules. It may serve as a precursor for the synthesis of bioactive compounds.

Medicine: Research into the medicinal properties of this compound is ongoing. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Trimethylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3-(Trimethylfuran-3-yl)propanoic acid stands out due to the presence of the trimethyl group on the furan ring. This structural feature can influence its chemical reactivity and potential applications. The compound’s unique combination of a furan ring and a propanoic acid side chain makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2,4,5-trimethylfuran-3-yl)propanoic acid

InChI

InChI=1S/C10H14O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h4-5H2,1-3H3,(H,11,12)

InChI Key

LLFGIXNGOOKBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1CCC(=O)O)C)C

Origin of Product

United States

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